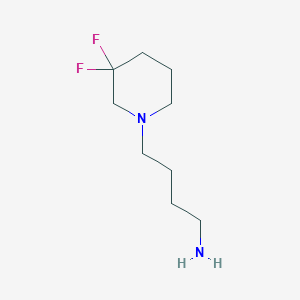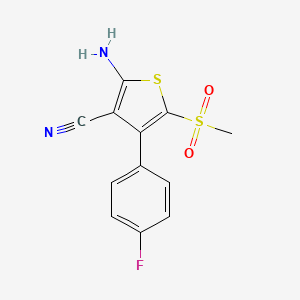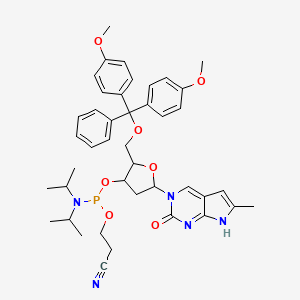
4-(3,3-Difluoropiperidin-1-yl)butan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,3-Difluoropiperidin-1-yl)butan-1-amine: is a chemical compound with the molecular formula C9H18F2N2 and a molecular weight of 192.24 g/mol . This compound is characterized by the presence of a piperidine ring substituted with two fluorine atoms and a butan-1-amine group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,3-Difluoropiperidin-1-yl)butan-1-amine typically involves the reaction of 3,3-difluoropiperidine with butan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography are often employed to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(3,3-Difluoropiperidin-1-yl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 4-(3,3-Difluoropiperidin-1-yl)butan-1-amine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the effects of fluorinated piperidine derivatives on biological systems. It serves as a model compound for understanding the interactions of similar molecules with biological targets .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific molecular pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the manufacture of advanced materials and chemical intermediates .
Wirkmechanismus
The mechanism of action of 4-(3,3-Difluoropiperidin-1-yl)butan-1-amine involves its interaction with specific molecular targets in biological systems. The fluorine atoms in the piperidine ring enhance its binding affinity to certain receptors or enzymes, leading to modulation of their activity. This compound may affect various signaling pathways, resulting in specific biological effects .
Vergleich Mit ähnlichen Verbindungen
- 1-amino-3-(4,4-difluoropiperidin-1-yl)propan-2-ol
- 4-(4,4-Difluoropiperidin-1-yl)-butylamine
- 4-(3,3-Difluoropiperidin-1-yl)-4-oxobutanoic acid
Comparison: Compared to these similar compounds, 4-(3,3-Difluoropiperidin-1-yl)butan-1-amine is unique due to its specific substitution pattern and the presence of the butan-1-amine group. This structural difference imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C9H18F2N2 |
|---|---|
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
4-(3,3-difluoropiperidin-1-yl)butan-1-amine |
InChI |
InChI=1S/C9H18F2N2/c10-9(11)4-3-7-13(8-9)6-2-1-5-12/h1-8,12H2 |
InChI-Schlüssel |
HRMWCDJHESSRQM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CN(C1)CCCCN)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Difluoromethyl)imidazo[1,2-A]pyridin-8-OL](/img/structure/B12074659.png)







![[2,6-Di-i-propoxyphenyl]dicyclohexylphosphonium tetrafluoroborate](/img/structure/B12074692.png)


![3'-Fluoro-4-(1H-imidazol-1-yl)-[1,1'-biphenyl]-3-amine](/img/structure/B12074707.png)

